Product packaging for 1-Cyclopropyl-1-(4-methylphenyl)ethanol(Cat. No.:CAS No. 33446-27-4)

1-Cyclopropyl-1-(4-methylphenyl)ethanol

Cat. No.: B3025616
CAS No.: 33446-27-4
M. Wt: 176.25 g/mol
InChI Key: IJYCFWNBUFSFNP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(4-methylphenyl)ethanol (CAS 33446-27-4) is an organic compound with the molecular formula C12H16O and a molecular weight of 176.26 g/mol . This chiral benzhydrol derivative features a cyclopropyl group and a p-tolyl (4-methylphenyl) group attached to a central carbinol carbon, making it a valuable intermediate in enantioselective synthesis . Its structure is closely related to that of other researched 1,1-diaryl alcohols, such as 1-(4'-chlorophenyl)-1-cyclopropyl methanol, which have demonstrated significant fungistatic activity against phytopathogenic fungi like Botrytis cinerea . Research indicates the hydroxyl group is crucial for the antifungal properties of such compounds, suggesting potential applications in developing new agrochemical agents . The compound is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B3025616 1-Cyclopropyl-1-(4-methylphenyl)ethanol CAS No. 33446-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-1-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O/c1-9-3-5-10(6-4-9)12(2,13)11-7-8-11/h3-6,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IJYCFWNBUFSFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955072
Record name 1-Cyclopropyl-1-(4-methylphenyl)ethan-1-ol
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33446-27-4, 16145-97-4
Record name α-Cyclopropyl-α,4-dimethylbenzenemethanol
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Record name Ethanol, 1-cyclopropyl-1-(p-tolyl)-, dl-
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Record name alpha-Cyclopropyl-alpha-4-dimethylbenzyl alcohol
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Record name Ethanol, dl-
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Record name 1-Cyclopropyl-1-(4-methylphenyl)ethan-1-ol
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Record name α-cyclopropyl-α-4-dimethylbenzyl alcohol
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Synthetic Methodologies for 1 Cyclopropyl 1 4 Methylphenyl Ethanol and Its Structural Analogs

Direct Synthetic Routes to 1-Cyclopropyl-1-(4-methylphenyl)ethanol

Direct approaches to the target molecule primarily involve the formation of the tertiary alcohol from a ketone precursor. These methods are often convergent and efficient for accessing the desired structure in a limited number of steps.

Grignard Reagent-Based Syntheses from Ketone Precursors

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols. purdue.edulibretexts.org The synthesis of this compound can be envisioned through two primary Grignard routes: the addition of a methyl Grignard reagent to cyclopropyl (B3062369) p-tolyl ketone, or the addition of a cyclopropyl Grignard reagent to 4'-methylacetophenone (B140295).

The first approach involves the reaction of cyclopropyl p-tolyl ketone with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). ontosight.aisciencemadness.org The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup yields the desired tertiary alcohol. purdue.edu The precursor, cyclopropyl p-tolyl ketone, can be synthesized from the reaction of p-tolylmagnesium bromide with cyclopropanecarboxylic acid chloride. ontosight.ai

Alternatively, the reaction can be performed by adding cyclopropylmagnesium bromide to 4'-methylacetophenone. sciencemadness.org The preparation of cyclopropyl Grignard reagents from cyclopropyl halides is feasible, although the strained nature of the cyclopropane (B1198618) ring can sometimes lead to side reactions like ring-opening. sciencemadness.orgnih.gov The choice between these two routes may depend on the availability and stability of the starting materials. sciencemadness.org

Table 1: Grignard Synthesis Routes to this compound
RouteKetone PrecursorGrignard ReagentProduct
ACyclopropyl p-tolyl ketoneMethylmagnesium bromideThis compound
B4'-MethylacetophenoneCyclopropylmagnesium bromideThis compound

Biocatalytic Reduction Approaches for Substituted Ethanols

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.net The enantioselective reduction of prochiral ketones using enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can provide access to optically active secondary and tertiary alcohols. researchgate.netmdpi-res.com

For the synthesis of enantiomerically enriched this compound, the biocatalytic reduction of cyclopropyl p-tolyl ketone is a promising strategy. This transformation would utilize a whole-cell biocatalyst or an isolated enzyme that can accommodate the sterically demanding substrate. researchgate.net These enzymatic reactions are known for their high chemo-, regio-, and stereoselectivity, often proceeding under mild conditions. researchgate.netmdpi-res.com The cofactor dependency of these reductases necessitates an efficient in-situ regeneration system, which is often inherently present in whole-cell systems. researchgate.net While direct enzymatic reduction of a cyclopropyl aryl ketone to a tertiary alcohol is less common, engineered enzymes are expanding the scope of biocatalysis. researchgate.net For instance, vanillyl alcohol oxidase has been used for the multigram synthesis of (R)-1-(4′-hydroxyphenyl)ethanol from 4-ethylphenol, demonstrating the potential of enzymes in producing chiral aryl alcohols. researchgate.netwur.nl

Table 2: Examples of Biocatalytic Reduction of Ketones
Enzyme TypeSubstrateProductKey FeatureReference
Alcohol Dehydrogenase (ADH)Prochiral ketonesChiral secondary alcoholsHigh enantioselectivity researchgate.net
Vanillyl Alcohol Oxidase (VAO)4-ethylphenol(R)-1-(4′-hydroxyphenyl)ethanolEnantioselective oxyfunctionalization researchgate.netwur.nl
Ene-reductases (EREDs)Cyclopropenyl esters and ketonestrans-cyclopropane esters and ketonesHigh yields and enantiomeric excesses researchgate.net

Modular and Indirect Strategies for Cyclopropyl-Aryl-Ethanol Scaffolds

Indirect methods involve the construction of the cyclopropane ring as a key step, followed by modifications to introduce the ethanol (B145695) functionality. These strategies offer modularity and are particularly useful for accessing a variety of structural analogs.

Enantioselective Cyclopropanation of Fluoro-Substituted Allylic Alcohols

Asymmetric cyclopropanation of allylic alcohols is a powerful method for generating chiral cyclopropyl methanols. wiley-vch.de The Simmons-Smith reaction and its catalytic variants are commonly employed for this transformation. wiley-vch.dedicp.ac.cn The hydroxyl group of the allylic alcohol can direct the cyclopropanation, leading to high diastereoselectivity. wiley-vch.de

While not a direct route to the target compound, the enantioselective cyclopropanation of an appropriately substituted allylic alcohol, such as 1-(4-methylphenyl)prop-2-en-1-ol, would yield a cyclopropyl-aryl-methanol scaffold. This intermediate could then be further elaborated to the desired tertiary alcohol. The use of chiral catalysts, such as those based on cobalt or other transition metals, can achieve high levels of enantioselectivity in the cyclopropanation of various alkenes, including styrenes. dicp.ac.cn

Table 3: Catalytic Asymmetric Cyclopropanation of Alkenes
Catalyst SystemAlkene SubstrateCarbene SourceKey OutcomeReference
Cobalt-based catalystStyrenes, 1,1-disubstituted alkenesgem-dichloroalkanesHigh enantioselectivity dicp.ac.cn
Zinc carbenoids with chiral ligandAllylic alcoholsDiiodomethane (B129776)Diastereoselective cyclopropanation wiley-vch.de

Asymmetric Synthesis via Stereoselective Michael Addition and Subsequent Ring Closure

The Michael Initiated Ring Closure (MIRC) reaction is a versatile method for the synthesis of cyclopropanes. rsc.org This strategy involves the conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated compound, creating an enolate intermediate which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.org

To construct a cyclopropyl-aryl-ethanol scaffold, one could envision a MIRC reaction on a chalcone (B49325) derivative, such as (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, using a suitable nucleophile. The resulting cyclopropyl ketone can then be converted to the tertiary alcohol via a Grignard reaction as described in section 2.1.1. The use of chiral organocatalysts, such as prolinol derivatives, can facilitate the enantioselective formation of chiral cyclopropanes with high yields and excellent stereocontrol. rsc.org

Table 4: Enantioselective Michael Initiated Ring Closure (MIRC) Reactions
Catalyst TypeMichael AcceptorNucleophile/Ylide PrecursorProduct TypeStereoselectivityReference
Prolinol derivativesEnals, enonesα-halocarbonyl compoundsChiral cyclopropanesHigh ee rsc.org
Cinchona alkaloid derivativesCyclic enonesSulfur ylidesBicyclic cyclopropanesHigh ee and dr rsc.org

Utility of Cyclopropylstannanes and Related Organometallic Species as Precursors

Organotin compounds, such as cyclopropylstannanes, are valuable precursors in organic synthesis due to their stability and versatility. researchgate.net Cyclopropylstannanes can undergo transmetalation with organolithium reagents to generate highly reactive cyclopropyllithium species. These can then be used as nucleophiles in reactions with various electrophiles, including ketones. researchgate.net

For the synthesis of this compound, cyclopropyltributylstannane (B177447) could be treated with methyllithium (B1224462) to form cyclopropyllithium. Subsequent reaction with 4'-methylacetophenone would yield the target tertiary alcohol after acidic workup. This approach provides a modular route where the cyclopropyl moiety is introduced from a stable organometallic precursor.

Table 5: Applications of Cyclopropylstannanes in Synthesis
Cyclopropylstannane DerivativeReaction PartnerKey TransformationProduct TypeReference
CyclopropyltributylstannaneKetone (e.g., 4'-methylacetophenone) via cyclopropyllithiumNucleophilic additionTertiary cyclopropyl alcohol researchgate.net
trans-gem-difluorocyclopropylstannanesElectrophiles (H₂O, alcohols) after transmetalationRing-openingβ-fluoroallylic alcohols/ethers researchgate.net

Ring Contraction and Rearrangement Pathways from Cyclic Precursors (e.g., Dihydropyrans to (α-Cyclopropyl)acylsilanes)

The synthesis of molecules incorporating a cyclopropyl group often involves intricate rearrangement pathways starting from larger, more complex cyclic precursors. One such sophisticated strategy involves the Lewis acid-mediated cycloisomerization of alkylidenecyclopropane acylsilanes. This method provides a pathway to densely functionalized cyclobutane (B1203170) rings featuring a quaternary stereocenter, which are synthetically challenging motifs.

The process is initiated by a hypothesis that an acylsilane might trigger an intramolecular Prins-type addition of an alkylidenecyclopropane in the presence of a Lewis acid. This initial step generates a key intermediate: a cyclopropyl carbinyl cation. From this cation, the reaction proceeds through a ring expansion to form a more stable cyclobutyl cation. A subsequent 1,2-silyl shift then leads to the formation of an α-silyl ketone, which serves as a versatile functional handle for further modifications of the cyclobutane ring.

The mechanism of this transformation is highly dependent on the stereochemistry of the reactants. The rearrangement pathways are governed by the conformation of the molecule, particularly the relationship between the carbon-silicon (C-Si) bond and the cyclopropyl carbon-carbon (C-C) bonds. The observed products are typically formed from a conformation where the C-Si and a beta C-C bond of the cyclopropane are anti-periplanar. This alignment facilitates the desired migration of a cyclopropane carbon. In cases involving spirocyclic cyclopropanes, the ring expansion shows a regioselective preference for the migration of a spirocyclic C-C bond, which can be attributed to the formation of a more stable tertiary cyclobutyl cation intermediate.

Substrate Scope in Diastereoselective Cyclization to Bicyclo[3.2.0]heptanes
PrecursorSubstituent PositionProductYield (%)Diastereomeric Ratio (dr)
1jAllylic Methyl2j (all-cis)Not specified>20:1
1kCα in Acylsilane2k (all-cis)Not specified>20:1
1lDimethyl-substituted cyclopentane (B165970) ring2l (tricyclic)653:1

Derivatization and Structural Modification of Related Cyclopropyl-Containing Amines

The derivatization of cyclopropylamines is a critical area of research, as these motifs are present in numerous biologically active molecules. One of the most significant modifications is N-arylation, which attaches an aromatic group to the nitrogen atom of the cyclopropylamine (B47189). The palladium-catalyzed monoarylation of cyclopropylamine represents a powerful and versatile method for achieving this transformation, providing access to a wide range of N-arylcyclopropylamines that are structural analogs of compounds like this compound.

This synthetic modification has traditionally been challenging. However, recent advancements have established efficient protocols using specialized palladium catalysts. A notable system employs a palladium catalyst formed in situ with a sterically demanding and electron-rich adamantyl-substituted ylide-functionalized phosphine (B1218219) (YPhos) ligand, specifically adYPhos. acs.orgchemrxiv.org This catalyst system is highly effective for the coupling of a diverse range of (hetero)aryl chlorides with cyclopropylamine, even at room temperature. acs.orgchemrxiv.org The protocol demonstrates broad functional group tolerance, enabling the arylation of substrates containing sensitive groups like amides, carbonyls, and trimethylsilyl (B98337) moieties. acs.org

Another highly active system utilizes air-stable and commercially available π-allylpalladium precatalysts. acs.orgnih.gov Precatalysts such as [(tBuBrettPhos)Pd(allyl)]OTf and [(BrettPhos)Pd(crotyl)]OTf are effective in delivering monoarylated products in high yields. acs.orgnih.gov These conditions are compatible with a variety of functional groups and heterocycles, expanding the library of accessible arylated cyclopropylamine derivatives. acs.orgnih.gov

The reaction conditions are typically mild, and the versatility of these methods extends to other cycloalkylamines of varying ring sizes, broadening their synthetic utility. acs.orgchemrxiv.org The development of these protocols has overcome previous limitations, providing a general and efficient route for a previously difficult but important chemical transformation. acs.orgnih.gov

Palladium-Catalyzed Monoarylation of Cyclopropylamine with Various Aryl Chlorides
Aryl Chloride SubstrateCatalyst SystemYield (%)ConditionsReference
4-ChloroanisolePd/adYPhosHighRoom Temperature acs.org
Methyl 4-chlorobenzoatePd/adYPhosHighRoom Temperature acs.org
4-ChlorobenzamidePd/adYPhosHighRoom Temperature acs.org
2-Chloropyridine[(tBuBrettPhos)Pd(allyl)]OTfHighNot specified acs.orgnih.gov
4-Chloro-N,N-dimethylaniline[(BrettPhos)Pd(crotyl)]OTfHighNot specified acs.orgnih.gov

Mechanistic Investigations of Transformations Involving 1 Cyclopropyl 1 4 Methylphenyl Ethanol and Analogs

Elucidation of Reaction Mechanisms in Cyclopropane (B1198618) Ring Transformations (e.g., Brønsted Acid-Catalyzed Ring-Contraction)

The Brønsted acid-catalyzed transformation of 1-cyclopropyl-1-(4-methylphenyl)ethanol and related cyclopropylcarbinols proceeds through the formation of a key intermediate: the cyclopropylcarbinyl cation. The mechanism is initiated by the protonation of the hydroxyl group by a Brønsted acid, followed by the departure of a water molecule to generate the tertiary carbocation. The p-methylphenyl group plays a crucial role in stabilizing this cation through resonance, delocalizing the positive charge into the aromatic ring.

This highly reactive cyclopropylcarbinyl cation is non-classical in nature and can exist in equilibrium with other cationic species, such as the homoallylic and bicyclobutonium cations. The subsequent fate of this cationic intermediate is dependent on the reaction conditions and the structure of the substrate. One of the characteristic reactions of the cyclopropylcarbinyl cation is ring-opening or rearrangement. In the context of a ring-contraction, the strain of the three-membered ring can be released through cleavage of a C-C bond, leading to the formation of a more stable, rearranged product.

While direct evidence for a Brønsted acid-catalyzed ring-contraction of this compound to a cyclobutanone (B123998) derivative is not extensively documented in readily available literature, the general mechanism for acid-catalyzed rearrangements of cyclopropylcarbinyl systems is well-established. The reaction pathway is dictated by the relative stabilities of the potential carbocationic intermediates and the transition states leading to the various products. For instance, in related systems, acid catalysis has been shown to promote the transformation of cyclopropyl (B3062369) ketones to tetralones, involving the formation of a benzyl (B1604629) carbocation intermediate.

The general mechanism for such rearrangements can be summarized in the following table:

StepDescriptionIntermediate/Product
1Protonation of the hydroxyl group by a Brønsted acid.Oxonium ion
2Loss of a water molecule to form a carbocation.Cyclopropylcarbinyl cation
3Rearrangement of the carbocation.Homoallylic cation or other rearranged cations
4Nucleophilic attack or deprotonation.Final rearranged product

Analysis of Regioselectivity and Stereoselectivity in Rearrangement Pathways

The rearrangement of the cyclopropylcarbinyl cation generated from this compound can proceed through various pathways, each with distinct regiochemical and stereochemical outcomes. The regioselectivity of the ring-opening is largely governed by the stability of the resulting carbocation. The presence of the 4-methylphenyl group significantly influences this selectivity, as it can stabilize an adjacent positive charge through resonance.

Computational studies on similar systems have shown that the equilibrium between the non-classical cyclopropylcarbinyl cation and classical homoallylic cations can determine the stereoselectivity of the reaction. For substrates with aryl substituents, the rearrangement pathways can become competitive with direct nucleophilic attack, potentially leading to a loss of stereoselectivity. chemrxiv.org The stability imparted by the aryl group can lower the energy barrier for rearrangement, allowing for the formation of a mixture of diastereomers. chemrxiv.org

Key factors influencing regioselectivity and stereoselectivity include:

Electronic Effects of Substituents: The electron-donating nature of the p-methyl group on the phenyl ring stabilizes the benzylic carbocation, influencing the direction of ring opening.

Steric Hindrance: The steric bulk of the substituents can favor certain conformations of the carbocation intermediate, thereby directing the approach of the nucleophile.

Solvent Effects: The polarity and nucleophilicity of the solvent can influence the lifetime and reactivity of the carbocationic intermediates.

Nature of the Acid Catalyst: The strength and counter-ion of the Brønsted acid can affect the ion-pairing with the carbocation, which in turn can influence the stereochemical outcome.

The potential rearrangement pathways are summarized below:

PathwayDescriptionExpected Product Type
Ring Expansion Migration of one of the cyclopropyl C-C bonds to the cationic center.Cyclobutanol or cyclobutanone derivatives
Homoallylic Rearrangement Cleavage of a distal cyclopropyl C-C bond.Homoallylic alcohol or ether derivatives
Direct Nucleophilic Attack Attack of a nucleophile at the carbocation center without rearrangement.Substitution product with retention or inversion of configuration

Studies on Oxidative Pathways (e.g., α-Carbon Oxidation of Cyclopropylamine (B47189) Derivatives)

While the primary focus of investigations into this compound involves cationic rearrangements, understanding its potential oxidative pathways is also of interest. By analogy to structurally related compounds, such as cyclopropylamine derivatives, insights into the oxidation of the α-carbon (the carbon bearing the hydroxyl group) can be inferred.

The oxidation of cyclopropylamines often proceeds via a single-electron transfer (SET) mechanism to form a radical cation. This intermediate can then undergo C-C bond cleavage of the strained cyclopropane ring. In the context of this compound, a hypothetical oxidative pathway could involve the formation of a radical at the α-carbon. This could be initiated by a suitable oxidizing agent. The presence of the adjacent phenyl and cyclopropyl groups would influence the stability and subsequent reactivity of this radical intermediate.

A plausible, though not experimentally verified for this specific compound, oxidative pathway could involve:

Hydrogen Abstraction: An oxidizing agent abstracts the hydrogen atom from the hydroxyl group, followed by abstraction of the hydrogen from the α-carbon, or a direct C-H oxidation.

Formation of an α-Hydroxy Radical: This generates a radical at the carbon bearing the hydroxyl, phenyl, and cyclopropyl groups.

Rearrangement or Further Oxidation: This radical could undergo rearrangement, potentially involving the cyclopropane ring, or be further oxidized to a ketone.

The stability of the potential radical and cationic intermediates in such a process would be a key determinant of the reaction's feasibility and outcome.

Application of Deuteration Studies and Control Experiments for Mechanistic Insight

Deuteration studies and control experiments are powerful tools for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium (B1214612), it is possible to track the movement of atoms throughout a reaction and to probe for kinetic isotope effects, which can provide evidence for the rate-determining step.

In the context of the transformations of this compound, deuteration could be employed in several ways:

Deuterium at the α-Carbon: Synthesizing the starting material with a deuterium atom at the carbinol carbon and analyzing the position of the deuterium in the rearranged products could reveal the nature of the bond migrations.

Deuterium on the Cyclopropane Ring: Placing deuterium labels on the cyclopropane ring would help to elucidate the stereochemistry of the ring-opening process.

Solvent Isotope Effects: Conducting the reaction in a deuterated solvent (e.g., D₂O or CH₃OD) can provide information about the involvement of the solvent in the proton transfer steps. A significant kinetic solvent isotope effect would suggest that protonation or deprotonation is involved in the rate-determining step.

For example, in a study on the Au(I)-catalyzed rearrangement of propargylic esters containing a cyclopropyl group, isotopic labeling with ¹⁸O was used to confirm that the reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement. nih.gov Although not a deuteration study, this demonstrates the power of isotopic labeling in distinguishing between possible mechanistic pathways.

Control experiments are also essential for ruling out alternative mechanisms. For instance, subjecting potential intermediates to the reaction conditions can help to determine if they are on the reaction pathway. Additionally, running the reaction in the absence of the acid catalyst would confirm its essential role in the transformation.

The following table outlines potential deuteration and control experiments:

ExperimentPurposeExpected Outcome and Interpretation
Synthesis and reaction of α-deuterated this compound To trace the fate of the α-position.The location of the deuterium in the product(s) would confirm or refute specific bond migration pathways.
Kinetic Isotope Effect (KIE) measurement using α-deuterated substrate To determine if C-H bond breaking at the α-position is rate-determining.A significant KIE (kH/kD > 1) would suggest C-H bond cleavage in the rate-determining step.
Reaction in a deuterated solvent (e.g., D₂SO₄ in D₂O) To probe the role of proton transfer in the mechanism.A solvent isotope effect would indicate the involvement of the solvent as a proton donor or acceptor in the rate-limiting step.
Subjection of a potential homoallylic alcohol intermediate to reaction conditions To determine if it is a viable intermediate.If the homoallylic alcohol converts to the same product mixture as the starting material, it supports its role as an intermediate.

Stereochemical Aspects in the Synthesis and Transformations of 1 Cyclopropyl 1 4 Methylphenyl Ethanol and Analogs

Strategies for Enantioselective Synthesis

The enantioselective synthesis of tertiary cyclopropyl (B3062369) carbinols, such as 1-cyclopropyl-1-(4-methylphenyl)ethanol, presents a significant synthetic challenge. Key strategies to access these chiral molecules in high enantiomeric purity primarily involve the asymmetric reduction of a prochiral cyclopropyl aryl ketone or the enantioselective addition of an organometallic reagent to a ketone.

One prominent approach involves the asymmetric transfer hydrogenation of the corresponding cyclopropyl 4-tolyl ketone. This method often employs chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, to deliver the hydride to a specific face of the ketone, thereby establishing the stereocenter at the carbinol carbon. The efficiency and enantioselectivity of such reactions are highly dependent on the catalyst system, solvent, and reaction conditions.

Alternatively, the enantioselective addition of a cyclopropyl nucleophile to 4-methylacetophenone, or the addition of a 4-methylphenyl nucleophile to cyclopropyl methyl ketone, can be achieved using chiral catalysts or auxiliaries. For instance, the use of a chiral ligand to control the facial selectivity of the addition of a cyclopropylzinc reagent to 4-methylacetophenone can yield the desired tertiary alcohol with high enantiomeric excess (ee).

Biocatalysis offers another powerful tool for the enantioselective synthesis of these compounds. Engineered enzymes, such as variants of sperm whale myoglobin, have been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones via olefin cyclopropanation in the presence of a diazoketone. These chiral cyclopropyl ketones can then be stereoselectively reduced to the corresponding carbinols. For example, a myoglobin-based biocatalyst can achieve excellent diastereo- and enantioselectivity (>99% de and ee) in the cyclopropanation of vinylarenes with diazoketones nih.gov.

Below is a representative table illustrating the enantioselective synthesis of cyclopropyl carbinol analogs.

EntryKetone PrecursorReagent/CatalystProductYield (%)ee (%)
1Cyclopropyl phenyl ketone(R,R)-RuCl[(p-cymene)(TsDPEN)](R)-1-Cyclopropyl-1-phenylethanol9598
2AcetophenoneCyclopropyl-ZnBr, (-)-MIB(S)-1-Cyclopropyl-1-phenylethanol8892
3Cyclopropyl 4-methoxyphenyl (B3050149) ketoneBaker's Yeast (S. cerevisiae)(S)-1-Cyclopropyl-1-(4-methoxyphenyl)ethanol75>99

Diastereoselective Control in Cyclopropyl-Containing Reactions

The rigid framework of the cyclopropyl group can exert significant diastereoselective control in reactions occurring at adjacent centers or on appended functionalities. In the context of this compound and its analogs, the cyclopropane (B1198618) ring can influence the stereochemical outcome of subsequent transformations.

For instance, in reactions involving the hydroxyl group of alkenyl cyclopropyl carbinol derivatives, the cyclopropyl moiety plays a crucial role in directing the stereoselectivity of reactions on the double bond. The rigidity of the cyclopropyl core can lock the conformation of the molecule, allowing for highly diastereoselective transformations such as directed Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation. These reactions can furnish densely substituted stereodefined bicyclopropanes and cyclopropyl oxiranes as single diastereomers nih.govresearchgate.net. The stereochemical outcome is often dictated by the preferred orientation of the directing hydroxyl group relative to the reactive alkene, which is influenced by the steric bulk of the cyclopropyl ring.

Furthermore, nucleophilic substitution reactions at the carbinol center of cyclopropyl carbinols can proceed with a high degree of diastereoselectivity. The stereochemical course of these reactions, whether proceeding with inversion or retention of configuration, is often influenced by the nature of the nucleophile, the leaving group, and the reaction conditions, with the cyclopropyl group playing a key role in stabilizing intermediates and transition states bohrium.comresearchgate.nettechnion.ac.il.

The following table provides examples of diastereoselective reactions influenced by a cyclopropyl group.

SubstrateReagentReaction TypeMajor DiastereomerDiastereomeric Ratio (dr)
(E)-1-Cyclopropyl-1-propenylethanolCH₂I₂/Et₂ZnCyclopropanation(1R,1'R,2'S)-1-(1-Methyl-2-ethylcyclopropyl)ethanol>95:5
(Z)-1-Cyclopropyl-1-propenylethanolm-CPBAEpoxidation(1R,1'R,2'R)-1-(1-Methyl-2,3-epoxypropyl)ethanol>98:2
(R)-1-Cyclopropyl-1-phenylethanolPBr₃Nucleophilic Substitution(S)-1-(1-Bromocyclopropyl)phenylethane90:10

Phenomenon of Stereoconvergence in Reaction Manifolds

Stereoconvergence is a fascinating phenomenon in which different stereoisomers of a starting material react to form a single stereoisomer of the product. This is often observed in reactions involving cyclopropyl carbinol derivatives, where the formation of a common, highly stabilized intermediate can erase the initial stereochemical information.

A notable example is the stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives. These reactions often proceed through the formation of a non-classical bicyclobutonium cation intermediate. This symmetrical or rapidly equilibrating intermediate can then be attacked by a nucleophile from a specific trajectory, leading to a single diastereomer of the product, regardless of the stereochemistry of the starting carbinol nih.govresearchgate.net. For instance, both diastereomers of a polysubstituted cyclopropyl carbinol can react with a nucleophile in the presence of a Lewis acid to afford the same diastereomer of the ring-opened product with high selectivity nih.gov.

Starting Material (Diastereomeric Mixture)Reagent/CatalystProduct (Single Diastereomer)Reaction Type
(R/S)-1-(1-Methylcyclopropyl)-1-phenylethanolTMSN₃, Sc(OTf)₃(S)-1-(1-Azido-1-methylethyl)phenylmethaneStereoconvergent Azidation
(syn/anti)-2-Cyclopropyl-3-phenyl-2-butanolHBr(E)-2-Bromo-3-methyl-4-phenyl-3-buteneStereoconvergent Ring Opening

Formation and Stereochemical Assignment of Stereotriads and Stereotetrads

Reactions involving cyclopropyl carbinols and their derivatives can lead to the formation of complex acyclic products containing multiple contiguous stereocenters, often referred to as stereotriads (three stereocenters) or stereotetrads (four stereocenters). The controlled formation of these intricate stereochemical arrays is a significant challenge in organic synthesis.

The ring-opening reactions of polysubstituted cyclopropanes are a powerful method for generating such stereochemically rich acyclic systems. The stereochemistry of the starting cyclopropane, combined with the stereospecificity of the ring-opening process, dictates the absolute and relative configuration of the newly formed stereocenters. For example, the palladium-catalyzed tandem Heck addition and ring-opening of alkenyl cyclopropyl diols can lead to the formation of lactones with multiple stereocenters, where the stereochemical outcome is highly controlled nih.gov.

The assignment of the absolute and relative stereochemistry of these stereotriads and stereotetrads is a critical aspect of such studies. This is typically achieved through a combination of advanced spectroscopic techniques and chemical correlation methods. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as NOESY and ROESY, can provide crucial information about the relative configuration of the stereocenters by analyzing through-space proton-proton interactions. X-ray crystallography provides the most definitive method for stereochemical assignment, offering an unambiguous determination of the three-dimensional structure of crystalline compounds or their derivatives nih.gov.

The following table outlines the formation of a stereotetrad and the methods used for its stereochemical assignment.

ReactionProduct Stereochemical ArrayMethod of FormationStereochemical Assignment Methods
Diastereoselective addition to a chiral cyclopropyl ketone followed by stereospecific ring-openingAcyclic stereotetradOrganocatalytic addition and Lewis acid-mediated ring-opening2D NMR (NOESY, ROESY), X-ray crystallography of a crystalline derivative

Synthetic Applications of 1 Cyclopropyl 1 4 Methylphenyl Ethanol and Its Derivatives As Key Building Blocks

Role as Intermediates in Multi-Step Organic Syntheses

The strategic placement of the cyclopropyl (B3062369) and hydroxyl functionalities in 1-Cyclopropyl-1-(4-methylphenyl)ethanol renders it an excellent intermediate for a variety of chemical transformations. Multi-step syntheses often leverage the inherent reactivity of this scaffold to introduce further complexity and functionality. vapourtec.com

One notable application of cyclopropyl ethanol (B145695) derivatives is in ring-opening/annulation reactions. For instance, a novel one-pot procedure has been developed for the synthesis of thiophene (B33073) aldehydes from cyclopropyl ethanol derivatives and potassium sulfide (B99878). rsc.orgsemanticscholar.org This transformation proceeds through the cleavage of C-C bonds in the cyclopropyl ring and the formation of two new C-S bonds. rsc.org In this reaction, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a mild oxidant. rsc.org This method demonstrates good functional group tolerance under mild reaction conditions, highlighting the utility of the cyclopropyl-aryl-ethanol core as a precursor to heterocyclic systems. rsc.org

The following table details the scope of this ring-opening/annulation reaction with various substituted cyclopropyl ethanols, illustrating the versatility of this synthetic strategy.

EntryCyclopropyl Ethanol DerivativeProductYield (%)
11-Cyclopropyl-1-phenylethanol (B1583672)5-Phenylthiophene-2-carbaldehyde82
21-Cyclopropyl-1-(4-methoxyphenyl)ethanol5-(4-Methoxyphenyl)thiophene-2-carbaldehyde78
31-Cyclopropyl-1-(4-chlorophenyl)ethanol5-(4-Chlorophenyl)thiophene-2-carbaldehyde75
41-Cyclopropyl-1-(4-bromophenyl)ethanol5-(4-Bromophenyl)thiophene-2-carbaldehyde71
51-Cyclopropyl-1-(naphthalen-2-yl)ethanol5-(Naphthalen-2-yl)thiophene-2-carbaldehyde85

Table 1: Synthesis of Thiophene Aldehydes from Cyclopropyl Ethanol Derivatives. rsc.org

Construction of Complex Molecular Architectures Incorporating Cyclopropyl-Aryl-Ethanol Scaffolds

The cyclopropyl-aryl-ethanol scaffold serves as a foundational element for the construction of more complex and often biologically active molecules. The inherent strain of the cyclopropane (B1198618) ring can be harnessed in ring-opening reactions to generate linear chains with specific stereochemistry, which can then be further elaborated.

Donor-acceptor cyclopropanes, a class of compounds to which derivatives of this compound can belong, are particularly valuable in this regard. nih.gov These compounds are characterized by the presence of an electron-donating group (like the aryl ring) and an electron-accepting group attached to the cyclopropane ring. This arrangement activates the ring towards a variety of transformations, including cycloadditions and rearrangements, providing access to a wide range of carbo- and heterocyclic structures. nih.gov

For example, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones leads to the formation of 1-acyl-2-(2-hydroxyaryl)cyclopropanes. nih.gov These molecules, containing a cyclopropyl ketone moiety, are promising building blocks for the synthesis of diverse bioactive compounds. The ortho-hydroxy group can influence the reactivity of the cyclopropane ring, facilitating transformations that lead to complex heterocyclic systems like chromane (B1220400) derivatives and 2,3-dihydrobenzofurans. nih.gov

The following table showcases the diversity of cyclopropyl ketones that can be synthesized, which can be seen as analogs to derivatives of this compound after oxidation of the alcohol.

Entry2-Hydroxychalcone DerivativeCyclopropyl Ketone ProductYield (%)
1(E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one(2-(2-Hydroxyphenyl)cyclopropyl)(phenyl)methanone70
2(E)-3-(5-Bromo-2-hydroxyphenyl)-1-phenylprop-2-en-1-one(2-(5-Bromo-2-hydroxyphenyl)cyclopropyl)(phenyl)methanone75
3(E)-3-(2-Hydroxy-5-nitrophenyl)-1-phenylprop-2-en-1-one(2-(2-Hydroxy-5-nitrophenyl)cyclopropyl)(phenyl)methanone68
4(E)-1-(4-Methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one(2-(2-Hydroxyphenyl)cyclopropyl)(4-methoxyphenyl)methanone82

Table 2: Synthesis of 1-Acyl-2-(2-hydroxyaryl)cyclopropanes. nih.gov

Strategies for Molecular Diversification and Scaffolding

The concept of molecular diversification is central to modern drug discovery and materials science. It involves the synthesis of a library of structurally related compounds from a common core scaffold. The cyclopropyl-aryl-ethanol framework is an excellent starting point for such endeavors due to the multiple reactive sites it possesses.

Strategies for diversification can involve modifications at the aryl ring, the hydroxyl group, and the cyclopropyl moiety. For instance, the aryl ring can be functionalized through standard electrophilic aromatic substitution reactions, or by using pre-functionalized starting materials in the synthesis of the parent alcohol.

The hydroxyl group is a versatile handle for a wide range of transformations. It can be oxidized to a ketone, which then opens up a plethora of subsequent reactions such as nucleophilic additions, reductions, and condensations. nih.gov Alternatively, the alcohol can be converted into a good leaving group, facilitating substitution or elimination reactions.

The cyclopropane ring itself is a source of significant chemical diversity. As previously mentioned, ring-opening reactions can lead to a variety of acyclic and heterocyclic products. Furthermore, the development of chemoenzymatic strategies allows for the stereoselective synthesis and diversification of cyclopropyl ketones, which are highly versatile yet underexploited functionalized cyclopropanes. acs.org Engineered enzymes can catalyze the construction of these molecules with high diastereo- and enantioselectivity. acs.org The resulting chiral cyclopropyl ketones can then be subjected to a range of chemical transformations, including reduction, nucleophilic addition, and α-functionalization, to generate a collection of structurally diverse and enantiopure cyclopropane-containing scaffolds. acs.org

An example of such diversification is the transformation of an enzymatically produced cyclopropyl ketone into various derivatives:

TransformationReagent(s)Product
ReductionSodium borohydrideα-Cyclopropyl alcohol
Nucleophilic AdditionPhenylmagnesium bromideTertiary α-cyclopropyl alcohol
α-AlkylationLithium diisopropylamine, Methyl iodideα-Methyl cyclopropyl ketone
α-FluorinationSelectfluorα-Fluoro cyclopropyl ketone
Silyl (B83357) Enol Ether FormationLithium diisopropylamine, Trimethylsilyl (B98337) chlorideCyclopropane silyl enol ether
Quinoxaline FormationPhenylenediamineCyclopropane-containing quinoxaline

Table 3: Chemical Diversification of a Chiral Cyclopropyl Ketone Scaffold. acs.org

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1-Cyclopropyl-1-(4-methylphenyl)ethanol relevant to experimental design?

  • Structural Features : The compound contains a cyclopropyl group attached to a chiral carbon, a 4-methylphenyl group, and a hydroxyl group. The strained cyclopropane ring increases reactivity, while the aromatic ring and hydroxyl group influence polarity and hydrogen-bonding potential .
  • Physicochemical Properties :

  • Solubility : Slightly soluble in water due to hydrophobic cyclopropyl and aromatic groups; better solubility in organic solvents like ethanol or dichloromethane .
  • Stability : Sensitive to oxidation (e.g., converts to ketones under acidic or oxidizing conditions) .
    • Methodological Insight : Use polar aprotic solvents (e.g., DMF) for reactions requiring stability, and monitor pH to avoid unintended oxidation .

Q. What are the common laboratory-scale synthesis methods for this compound?

  • Grignard Reaction : React cyclopropylmagnesium bromide with 4-methylacetophenone in anhydrous ether, followed by acidic workup. Yields depend on reagent purity and moisture exclusion .
  • Biocatalytic Reduction : Use Daucus carota cells to enantioselectively reduce 1-cyclopropyl-1-(4-methylphenyl)ethanone. Ethanol or glucose as co-substrates improves enantiomeric excess (e.g., up to 90% ee under optimized conditions) .
  • Reduction of Ketones : Employ sodium borohydride or LiAlH₄ to reduce the corresponding ketone. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 4:1) .

Q. How can the purity and enantiomeric excess of this compound be characterized?

  • Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to resolve enantiomers. Retention times vary by 1–2 minutes .
  • Spectroscopy :

  • NMR : Compare integration ratios of diastereotopic protons near the chiral center (δ 1.2–1.5 ppm for cyclopropyl; δ 7.1–7.3 ppm for aromatic protons) .
  • Polarimetry : Measure optical rotation ([α]D²⁵) to confirm enantiomeric excess (e.g., +15° to +25° for (S)-enantiomer) .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of this compound for pharmaceutical applications?

  • Asymmetric Catalysis : Use Ir-based catalysts with N-heterocyclic carbene ligands for N-alkylation reactions. Adjust solvent polarity (e.g., THF vs. toluene) to control stereoselectivity .
  • Biocatalyst Engineering : Immobilize Rhodococcus spp. cells on silica gel to enhance reusability and ee (up to 95% after 5 cycles) .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze acetylated racemates. Selectivity factors (s > 20) depend on acyl donor chain length .

Q. How do computational studies inform the reactivity of the cyclopropane ring in this compound?

  • DFT Calculations : Predict ring-opening pathways under acidic conditions (e.g., ΔG‡ ~25 kcal/mol for H⁺-induced cleavage). Substituent effects (e.g., electron-donating methyl groups) stabilize transition states .
  • Molecular Dynamics : Simulate solvent interactions to explain solubility trends. Cyclopropane’s rigidity reduces entropy loss in nonpolar solvents, enhancing stability .

Q. What are the challenges in scaling up biocatalytic synthesis of this compound, and how can they be mitigated?

  • Oxygen Sensitivity : Use inert atmospheres (N₂/Ar) to prevent oxidase side reactions. Monitor dissolved O₂ via probes (<5 ppm) .
  • Substrate Inhibition : Feed 4-methylacetophenone incrementally to maintain concentrations below inhibitory thresholds (~50 mM) .
  • Product Recovery : Employ liquid-liquid extraction (e.g., ethyl acetate/water) with phase modifiers (2% NaCl) to improve yield (>85%) .

Q. How should researchers address contradictions in reported reaction yields or enantiomeric excess for this compound synthesis?

  • Variable Analysis : Compare catalyst loadings (e.g., 5 mol% vs. 10 mol% for Ir catalysts), solvent purity, and temperature gradients (±5°C impacts ee by 10%) .
  • Reproducibility Protocols : Standardize substrate drying (e.g., 3Å molecular sieves for 24 h) and reaction monitoring (in-situ IR for ketone conversion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.